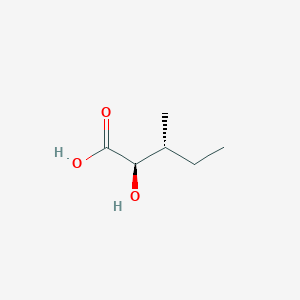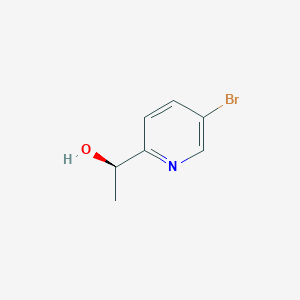
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
Descripción general
Descripción
The compound “5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole” is a derivative of bromo-fluorophenyl compounds. These compounds often serve as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole” were not found, related compounds such as “(2-Bromo-5-fluoro-phenyl)-hydrazine” and “2-Bromo-5-fluorobenzyl alcohol” are used as intermediates in pharmaceutical and organic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organic Chemistry
Tetrazoles, including 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole, are significant in organic chemistry. They serve as intermediates in synthesizing various heterocycles and as activators in oligonucleotide synthesis. The synthesis and characterization of tetrazole derivatives have been explored in numerous studies, emphasizing their role in organic chemistry and drug design (Roh, Vávrová, & Hrabálek, 2012).
Photophysical and Computational Studies
Tetrazoles are used in photophysical and computational studies, contributing to the development of photonic and electronic devices. Their potential in this field is highlighted by research into novel coumarin-based organic dyes combined with tetrazoles (Kumbar et al., 2018).
Molecular Docking and Drug Design
In medicinal chemistry, 5-substituted tetrazoles, a category to which 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole belongs, are used as bioisosteres for carboxylic acids. Their role in drug design, particularly in affecting pharmacokinetics and metabolism, has been extensively studied. Molecular docking studies of tetrazole derivatives help understand their orientation and interaction in various biological processes (Al-Hourani et al., 2015).
Applications in Liquid Crystals
Tetrazole derivatives, including those similar to 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole, have been synthesized and characterized as components of liquid crystals. Their mesogenic behavior, characterized by various phases like nematic and smectic, is an area of interest in material science (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).
Use in High-Energy Materials
Tetrazole compounds have been explored for their potential in high-energy materials. Studies on derivatives like 5-(Fluorodinitromethyl)-2H-tetrazole demonstrate their relevance in this field, contributing to the understanding of their properties and applications (Haiges & Christe, 2015).
Cytotoxicity Studies in Cancer Research
Some tetrazole derivatives have shown significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Research on the synthesis and cytotoxicity of such compounds adds value to cancer research and potential therapeutic applications (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Propiedades
IUPAC Name |
5-(2-bromo-5-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-6-2-1-4(9)3-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYFHKSBYJOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NNN=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole | |
CAS RN |
870562-41-7 | |
| Record name | 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















